molecular formula C11H12ClNO B2957773 3-(Furan-2-yl)benzylamine hydrochloride CAS No. 1190222-94-6

3-(Furan-2-yl)benzylamine hydrochloride

Cat. No. B2957773
CAS RN: 1190222-94-6
M. Wt: 209.67
InChI Key: VKDKBRIPTIZMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)benzylamine hydrochloride” are not available, there are related studies on the synthesis of compounds with furan rings . For instance, one method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . Another method involves the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .

Scientific Research Applications

Antibacterial Activity

3-(Furan-2-yl)benzylamine hydrochloride: has been studied for its potential in creating new antibacterial agents. Furan derivatives, due to their structural versatility, have been instrumental in the fight against microbial resistance . The compound’s ability to inhibit the growth of both gram-positive and gram-negative bacteria makes it a valuable candidate for developing novel antimicrobial medicines .

Antifungal Applications

The antifungal properties of furan derivatives are also noteworthy. Studies have shown that compounds like 3-(Furan-2-yl)benzylamine hydrochloride can inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations, indicating its potential as an antifungal agent .

Synthesis of Novel Furan Derivatives

The compound serves as a precursor in the synthesis of a wide array of furan derivatives. These derivatives have diverse applications in medicinal chemistry, ranging from antibacterial to antiviral activities . The synthesis process often involves the creation of novel structures that can lead to the discovery of new drugs.

Pharmaceutical Research

In pharmaceutical research, 3-(Furan-2-yl)benzylamine hydrochloride is utilized for its therapeutic benefits. Furan-containing compounds exhibit a broad spectrum of biological and pharmacological properties, making them suitable for drug development in various disease areas .

Biomass Conversion

The conversion of biomass into valuable chemicals is a growing field of research. Furan derivatives play a significant role in this area, with 3-(Furan-2-yl)benzylamine hydrochloride being a potential intermediate for the synthesis of bio-based materials beyond fuels and plastics .

Development of Chiral Furan Compounds

Chirality is a critical aspect in the efficacy of many drugs. The synthesis of chiral furan compounds using 3-(Furan-2-yl)benzylamine hydrochloride as a starting point is an area of interest. These chiral compounds can have significant implications in the development of new medications with improved selectivity and fewer side effects .

Safety and Hazards

While specific safety data for “3-(Furan-2-yl)benzylamine hydrochloride” is not available, related compounds such as benzylamine hydrochloride are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(furan-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDKBRIPTIZMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.